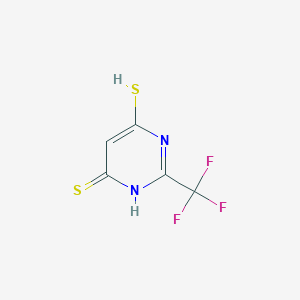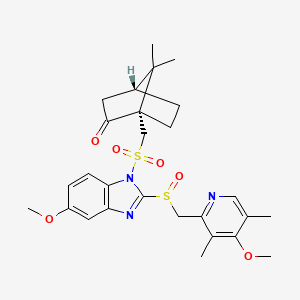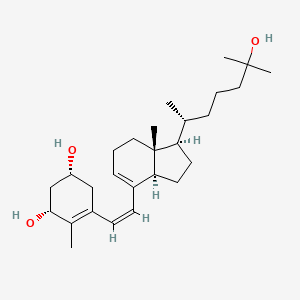
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H24N2O4. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group of piperidine is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Alkylation: The protected amine is then alkylated with methyl bromoacetate under basic conditions to introduce the ester functionality.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection, alkylation, and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of biologically active molecules, influencing pathways related to its structural components. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butoxycarbonyl-methyl-amino)-butanoic acid
- 4-(Tert-butoxycarbonyl-methyl-amino)-butyric acid
Uniqueness
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is unique due to its piperidine ring structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
1219374-15-8 |
|---|---|
Fórmula molecular |
C13H24N2O4 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15(4)9-6-7-14-10(8-9)11(16)18-5/h9-10,14H,6-8H2,1-5H3 |
Clave InChI |
CCOAFXUJNHQVBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCNC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
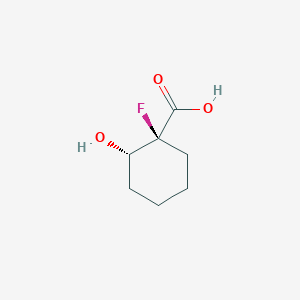

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
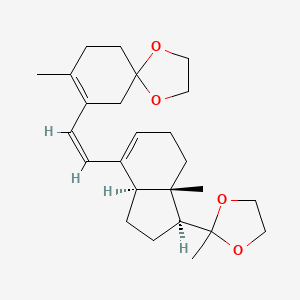
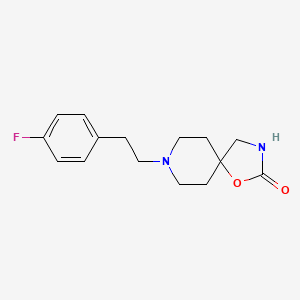
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)

![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
